Triethoxyamine

Vue d'ensemble

Description

Triethylamine is an organic compound with the molecular formula N(CH2CH3)3, commonly abbreviated as Et3N . It is a colorless volatile liquid with a strong fishy odor reminiscent of ammonia . In organic chemistry, it is often used as a base .

Synthesis Analysis

Triethylamine is prepared by the alkylation of ammonia with ethanol . The reaction can be represented as follows: NH3 + 3 C2H5OH → N(C2H5)3 + 3 H2O . Other methods of production include reacting ammonia with ethanol, N,N-diethylacetamide with lithium aluminum hydride, ethyl chloride with ammonia under heat and pressure, and gas-phase catalytic hydrogenation of acetonitrile .

Molecular Structure Analysis

The Triethylamine molecule contains a total of 21 bonds. There are 6 non-H bonds, 3 rotatable bonds, and 1 tertiary amine (aliphatic) .

Chemical Reactions Analysis

Triethylamine reacts with organic and inorganic acids, alkyl halides, and epoxides to form quaternary ammonium salts . It also reacts exothermically with maleic anhydride above 150°C, generating heat and potentially posing fire hazards .

Physical And Chemical Properties Analysis

Triethylamine is a colorless, unpleasant-smelling, inflammable liquid . It has a density of 0.7255 g/mL, a melting point of -114.70 °C, and a boiling point of 88.6 to 89.8 °C . It is miscible with water and organic solvents .

Applications De Recherche Scientifique

1. Antidepressant Drug Research

Triethoxyamine, often related to its derivative fluoxetine, has been extensively studied in the context of antidepressant drug research. Fluoxetine, a selective serotonin uptake inhibitor, has been subject to a vast amount of scientific research exploring its effectiveness in treating depression and obsessive-compulsive disorders. The studies delve into the biochemical interactions and effects of fluoxetine in various in vitro assays, animal studies, and clinical settings, highlighting its potential in treating psychiatric disorders (Wong et al., 1995).

2. Chemotherapy for Wilson Disease

Triethylenetetramine, chemically related to triethoxyamine, has been shown to be an effective treatment for Wilson Disease, a genetic disorder leading to copper accumulation in the body. The compound has been employed as a chelator to reduce copper levels, thereby mitigating the disease's effects. Furthermore, triethylenetetramine has gained attention for its potential in treating cardiomyopathy associated with diabetes and as an inhibitor of angiogenesis, expanding its application scope beyond Wilson Disease (Roberts, 2019).

3. Cosmetic and Industrial Applications

Triethanolamine, a compound structurally similar to triethoxyamine, has been utilized in the formulation of emulsifiers, thickeners, wetting agents, detergents, and alkalinizing agents in cosmetics. Its application extends to various industrial products like household cleaning agents, textiles, herbicides, pharmaceutical ointments, and more. The compound's widespread use in consumer products and potential conversion to the carcinogen N-nitrosodiethanolamine has prompted extensive toxicological studies to ensure safe usage (National Toxicology Program, 1999).

4. Environmental Impact Studies

Studies on the environmental impact of surfactants, including those related to triethoxyamine, have been conducted to assess their toxicities and effects on aquatic organisms. These studies are crucial for understanding the ecological consequences of these chemicals, especially concerning oxidative stress and cholinesterase activity in aquatic animals like planarians (Li, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Recent research has focused on the role of trimethylamine N-oxide (TMAO), a metabolite of triethylamine, in various diseases. Elevated serum levels of TMAO have been associated with increased risk of cardiovascular disease . Future research could focus on the deleterious and beneficial molecular effects of TMAO in metabolic disease .

Propriétés

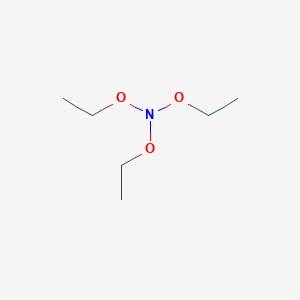

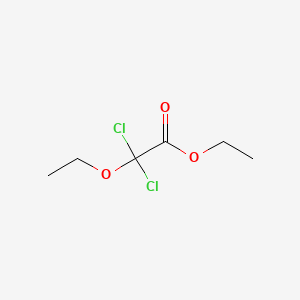

IUPAC Name |

(diethoxyamino)oxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSIZMPQSZKECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560750 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69914-53-0 | |

| Record name | Triethoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)

![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)

![Benzeneaceticacid, a-[(4-hydroxyphenyl)methylene]-](/img/structure/B3056195.png)